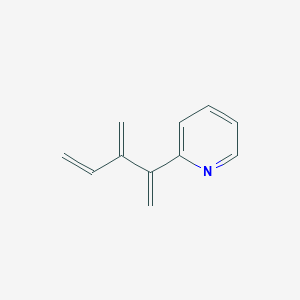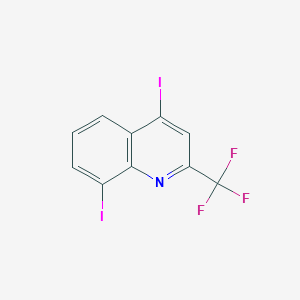
4,8-Diiodo-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Diiodo-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by the presence of two iodine atoms and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-diiodo-2-(trifluoromethyl)quinoline typically involves the halogen-metal exchange reaction. Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, the compound is subjected to double halogen-metal exchange using butyllithium (BuLi) in tetrahydrofuran (THF) at -75°C, followed by diiodination to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Diiodo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.
Coupling Products: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4,8-Diiodo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: It can be used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: The compound’s derivatives are studied for their enzyme inhibition properties, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4,8-diiodo-2-(trifluoromethyl)quinoline is primarily related to its ability to interact with biological targets through halogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)quinoline
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4,8-Dibromo-2-(trifluoromethyl)quinoline
Comparison: 4,8-Diiodo-2-(trifluoromethyl)quinoline is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. Compared to its brominated analogs, the diiodo compound exhibits different reactivity patterns in substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing a wide range of derivatives .
Propiedades
Número CAS |
587885-97-0 |
|---|---|
Fórmula molecular |
C10H4F3I2N |
Peso molecular |
448.95 g/mol |
Nombre IUPAC |
4,8-diiodo-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4F3I2N/c11-10(12,13)8-4-7(15)5-2-1-3-6(14)9(5)16-8/h1-4H |
Clave InChI |
JUKVUXBTEAOOOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(C=C2I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
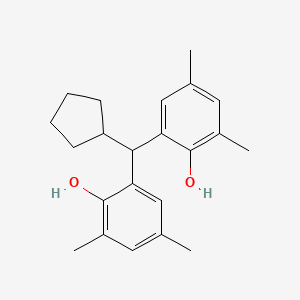
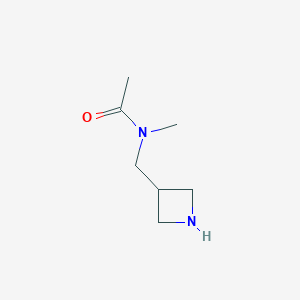
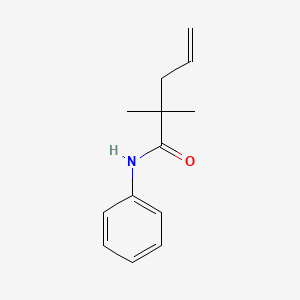

![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
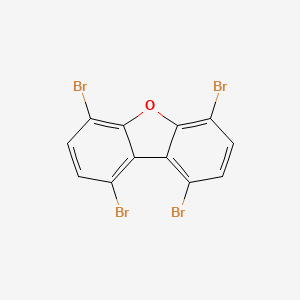
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
